molecular formula C16H19NO3 B13692669 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one

6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one

Cat. No.: B13692669
M. Wt: 273.33 g/mol
InChI Key: IGDGPICWQHOKSY-UHFFFAOYSA-N
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Description

6-[(Cbz-amino)methyl]spiro[33]heptan-2-one is a spirocyclic compound characterized by a unique spiro[33]heptane framework The compound features a carbobenzyloxy (Cbz) protected amino group attached to a methylene bridge, which is further connected to a spirocyclic heptanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted spirocyclic derivatives

Scientific Research Applications

6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Cbz-protected amino group can be deprotected under specific conditions, allowing for further functionalization and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one is unique due to its Cbz-protected amino group, which provides additional stability and allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate

InChI

InChI=1S/C16H19NO3/c18-14-8-16(9-14)6-13(7-16)10-17-15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19)

InChI Key

IGDGPICWQHOKSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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